2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
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Overview
Description
2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H3Cl3N2O2S and a molecular weight of 285.54 g/mol . This compound is known for its unique structure, which includes both imidazo and pyridine rings, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride typically involves the chlorination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of 2,7-dichloroimidazo[1,2-a]pyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to form various derivatives. The molecular targets and pathways depend on the specific application and the nature of the derivatives formed. For example, in medicinal chemistry, the derivatives may interact with specific enzymes or receptors to exert their biological effects .
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloroimidazo[1,2-a]pyridine: Lacks the sulfonyl chloride group, making it less reactive in substitution reactions.
2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonamide: A derivative formed by the reaction of 2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride with amines.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of both the imidazo and pyridine rings with the sulfonyl chloride group. This makes it a versatile intermediate in various chemical reactions and applications .
Properties
IUPAC Name |
2,7-dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3N2O2S/c8-4-1-2-12-5(3-4)11-6(9)7(12)15(10,13)14/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZKANHOWICQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=C2S(=O)(=O)Cl)Cl)C=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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